molecular formula C5H6Na2O4 B076919 Disodium glutarate CAS No. 13521-83-0

Disodium glutarate

Cat. No.: B076919
CAS No.: 13521-83-0
M. Wt: 176.08 g/mol
InChI Key: ZUDYLZOBWIAUPC-UHFFFAOYSA-L
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Description

Disodium glutarate, also known as disodium pentanedioate, is a sodium salt of glutaric acid. It is a white crystalline powder that is highly soluble in water. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Disodium glutarate, also known as α-Ketoglutarate (2-Oxoglutarate), is an essential metabolite in virtually all organisms . It primarily targets enzymes such as isocitrate dehydrogenase (ICDH) , glutamate dehydrogenase (GDH) , succinate semialdehyde dehydrogenase (SSADH) , and transaminases . These enzymes directly contribute to the formation of α-Ketoglutarate .

Mode of Action

This compound interacts with its targets to mediate various biological processes. For instance, it inhibits α-ketoglutarate-dependent dioxygenases . It also reduces the activity of the pyruvate dehydrogenase complex, enhancing glycolysis .

Biochemical Pathways

This compound plays a central role in the tricarboxylic acid (TCA) cycle , a central metabolic network in most organisms . It participates in a multitude of metabolic processes, including anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification . It’s also involved in the glutamine metabolic pathway , which has taken a special place in metabolomics research in recent years .

Result of Action

The action of this compound leads to various molecular and cellular effects. For instance, it increases memory T cells as well as T cell cytotoxicity and reduces tumor growth . It also enhances the cytotoxic properties of T cells while overcoming T cell exhaustion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, fluctuations in oxygen and nutrients can force cells to modulate mitochondrial function, which can affect the action of this compound . Moreover, environmental pressures might lead to modifications in TCA metabolic fluxes and metabolite levels, potentially influencing the action of this compound .

Biochemical Analysis

Biochemical Properties

Disodium glutarate participates in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . This compound is also known to interact with enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in T cells, glutarate levels increase during activation, influencing T cell cytotoxicity and reducing tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits α-ketoglutarate-dependent dioxygenases and influences the activity of the pyruvate dehydrogenase complex . These interactions can lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that glutarate levels increase substantially upon T cell activation

Metabolic Pathways

This compound is involved in several metabolic pathways. It is an intermediate of the tricarboxylic acid (TCA) cycle . It interacts with enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium glutarate can be synthesized by neutralizing glutaric acid with sodium hydroxide. The reaction involves the following steps:

  • Dissolve glutaric acid in water.
  • Gradually add sodium hydroxide solution to the glutaric acid solution while stirring.
  • Continue adding sodium hydroxide until the pH of the solution reaches around 7-8.
  • Evaporate the water to obtain this compound as a crystalline solid.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar neutralization reactions. The process involves the use of large reactors where glutaric acid and sodium hydroxide are mixed under controlled conditions. The resulting solution is then concentrated and crystallized to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Disodium glutarate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form glutaric acid.

    Reduction: It can be reduced to form glutaraldehyde.

    Substitution: It can undergo substitution reactions with other chemical reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed:

    Oxidation: Glutaric acid.

    Reduction: Glutaraldehyde.

    Substitution: Various substituted glutarates depending on the reagents used.

Scientific Research Applications

Disodium glutarate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.

    Biology: It is used in the study of metabolic pathways and as a substrate in enzymatic reactions.

    Medicine: It is used in the formulation of pharmaceuticals and as a stabilizer in drug formulations.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Disodium glutarate is similar to other sodium salts of dicarboxylic acids, such as disodium succinate and disodium adipate. it has unique properties that make it suitable for specific applications:

    Disodium Succinate: Used primarily as a flavor enhancer and in the food industry.

    Disodium Adipate: Used in the production of nylon and other synthetic fibers.

Uniqueness of this compound:

  • It has a specific role in the study of metabolic pathways involving glutaric acid.
  • It is used as a stabilizer in pharmaceutical formulations, which is not a common application for other similar compounds.

By understanding the unique properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.

Properties

IUPAC Name

disodium;pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4.2Na/c6-4(7)2-1-3-5(8)9;;/h1-3H2,(H,6,7)(H,8,9);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDYLZOBWIAUPC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110-94-1 (Parent)
Record name Disodium glutarate
Source ChemIDplus
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DSSTOX Substance ID

DTXSID80889613
Record name Pentanedioic acid, sodium salt (1:2)
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Molecular Weight

176.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13521-83-0, 32224-61-6
Record name Disodium glutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013521830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium glutarate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanedioic acid, sodium salt (1:2)
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Record name Pentanedioic acid, sodium salt (1:?)
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Record name Pentanedioic acid, sodium salt (1:2)
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Record name Disodium glutarate
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Record name Disodium glutarate
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Record name SODIUM GLUTARATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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